molecular formula C7H10O3 B11724261 3-(oxolan-3-yl)prop-2-enoic acid

3-(oxolan-3-yl)prop-2-enoic acid

Cat. No.: B11724261
M. Wt: 142.15 g/mol
InChI Key: KMUGSVLWKSIBEG-UHFFFAOYSA-N
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Description

3-(oxolan-3-yl)prop-2-enoic acid, also known as (2E)-3-tetrahydro-3-furanyl-2-propenoic acid, is a compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . It is characterized by the presence of a furan ring and a propenoic acid moiety, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxolan-3-yl)prop-2-enoic acid typically involves the reaction of furan derivatives with propenoic acid under controlled conditions. One common method includes the use of tetrahydrofuran (THF) as a starting material, which undergoes a series of reactions including oxidation and esterification to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process often includes steps like distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(oxolan-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used in further chemical synthesis and applications .

Scientific Research Applications

3-(oxolan-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(oxolan-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The furan ring and propenoic acid moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(oxolan-3-yl)prop-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a furan ring and a propenoic acid moiety makes it versatile for various applications in research and industry .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-(oxolan-3-yl)prop-2-enoic acid

InChI

InChI=1S/C7H10O3/c8-7(9)2-1-6-3-4-10-5-6/h1-2,6H,3-5H2,(H,8,9)

InChI Key

KMUGSVLWKSIBEG-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C=CC(=O)O

Origin of Product

United States

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